molecular formula C21H31NO2 B4558229 ethyl 1-cyclobutyl-4-(3-phenylpropyl)-4-piperidinecarboxylate

ethyl 1-cyclobutyl-4-(3-phenylpropyl)-4-piperidinecarboxylate

Cat. No.: B4558229
M. Wt: 329.5 g/mol
InChI Key: ZKCFXDUTZAQVPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-cyclobutyl-4-(3-phenylpropyl)-4-piperidinecarboxylate is a useful research compound. Its molecular formula is C21H31NO2 and its molecular weight is 329.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.235479232 g/mol and the complexity rating of the compound is 391. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Profiles and Biological Matrices

Ethyl 1-cyclobutyl-4-(3-phenylpropyl)-4-piperidinecarboxylate, along with similar arylcyclohexylamines, has been characterized for its presence in biological matrices. De Paoli et al. (2013) developed and validated a qualitative/quantitative method using liquid chromatography and ultraviolet detection for the analysis of such compounds in blood, urine, and vitreous humor, showing the compound's relevance in toxicological studies (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).

Polymerization and Material Properties

Research into the polymerization of alkyl 1-bicyclobutanecarboxylates, a category to which this compound is closely related, has shown the potential for creating materials with unique properties. Drujon et al. (1993) investigated the free radical polymerization of these monomers, revealing insights into their behavior and the potential for creating materials with specific optical and thermal properties (Drujon, Riess, Hall, & Padías, 1993).

Asymmetric Synthesis and Alkaloid Production

The compound has also been explored within the context of asymmetric synthesis. Hirai et al. (1992) focused on constructing chiral building blocks for alkaloid synthesis via an asymmetric intramolecular Michael reaction. This study underscores the compound's utility in generating chiral centers, critical for pharmaceutical development (Hirai, Terada, Yamazaki, & Momose, 1992).

Enzymatically Catalyzed Polymerizations

Pang et al. (2003) demonstrated the enzymatically catalyzed oxidative polymerization of ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate in an aqueous medium, highlighting the potential for bio-based polymer synthesis and the environmental benefits of using enzymatic catalysts in material science (Pang, Ritter, & Tabatabai, 2003).

Properties

IUPAC Name

ethyl 1-cyclobutyl-4-(3-phenylpropyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO2/c1-2-24-20(23)21(13-7-10-18-8-4-3-5-9-18)14-16-22(17-15-21)19-11-6-12-19/h3-5,8-9,19H,2,6-7,10-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCFXDUTZAQVPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C2CCC2)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-cyclobutyl-4-(3-phenylpropyl)-4-piperidinecarboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1-cyclobutyl-4-(3-phenylpropyl)-4-piperidinecarboxylate
Reactant of Route 3
ethyl 1-cyclobutyl-4-(3-phenylpropyl)-4-piperidinecarboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 1-cyclobutyl-4-(3-phenylpropyl)-4-piperidinecarboxylate
Reactant of Route 5
ethyl 1-cyclobutyl-4-(3-phenylpropyl)-4-piperidinecarboxylate
Reactant of Route 6
ethyl 1-cyclobutyl-4-(3-phenylpropyl)-4-piperidinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.